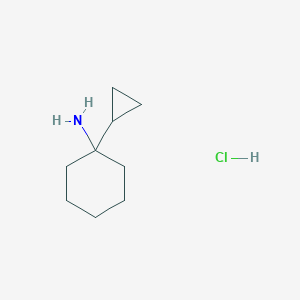

1-Cyclopropylcyclohexan-1-amine;hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of related compounds often involves ring-opening cyclization reactions. For example, cyclohexane-1,3-dione-2-spirocyclopropanes can react with primary amines at room temperature, leading to the formation of tetrahydroindol-4-ones, a process that could be adapted for the synthesis of 1-Cyclopropylcyclohexan-1-amine hydrochloride (H. Nambu et al., 2014). Additionally, synthesis involving cyclopropane derivatives emphasizes the importance of the cyclopropyl group in creating complex molecular structures (S. Abele et al., 1999).

Molecular Structure Analysis

The molecular structure of 1-Cyclopropylcyclohexan-1-amine hydrochloride and its derivatives has been explored through various methodologies, including X-ray crystallography and computational modeling. The structural versatility is notable, with cyclopropane derivatives showing specific conformations that are crucial for their reactivity and interaction (Stefan Abele et al., 1999).

Chemical Reactions and Properties

1-Cyclopropylcyclohexan-1-amine hydrochloride participates in diverse chemical reactions, showcasing its reactivity. For instance, cyclohexa-2,5-dienes' intramolecular hydroamination leads to bicyclic allylic amines, indicating a potential pathway for the synthesis or modification of the cyclopropylcyclohexanamine structure (R. Lebeuf et al., 2006).

Physical Properties Analysis

The physical properties of compounds similar to 1-Cyclopropylcyclohexan-1-amine hydrochloride, such as solubility, melting point, and crystalline structure, can be inferred from detailed studies. These properties are crucial for understanding the compound's behavior in different environments and applications (M. Odabaşoǧlu et al., 2003).

Chemical Properties Analysis

The chemical properties, including reactivity with other substances and stability under various conditions, are essential for the practical application of 1-Cyclopropylcyclohexan-1-amine hydrochloride. Studies on similar compounds provide insights into potential reactivities and chemical behaviors (P. Wipf et al., 2003).

Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Reactivity

Synthetic Applications : The synthesis of 1-cyclopropylcyclohexan-1-amine hydrochloride is significant in chemical research. For instance, Kozhushkov et al. (2010) demonstrated the synthesis of 1-ethynylcyclopropylamine and 1-ethynylcyclobutylamine hydrochlorides, highlighting the utility of these compounds in generating new amine and amino acid derivatives (Kozhushkov et al., 2010).

Cycloalkane Derivatives Synthesis : Feng et al. (2019) explored the diastereo- and enantioselective synthesis of polysubstituted aminocyclobutanes and aminocyclopropanes. This research is crucial in producing biologically active compounds, emphasizing the importance of strained trisubstituted alkenes in these processes (Feng et al., 2019).

Chemical Reaction Mechanisms : Research by Nambu et al. (2014) on ring-opening cyclization of cyclohexane-1,3-dione-2-spirocyclopropanes with primary amines demonstrates the potential applications of cyclohexan-1-amine derivatives in complex chemical transformations (Nambu et al., 2014).

Applications in Material Science

- Polymer and Material Stabilization : Aghamali̇yev et al. (2018) synthesized derivatives of amines, including cyclohexylamine, for use as thermostabilizers in polypropylene, demonstrating the potential of these compounds in enhancing the durability of materials (Aghamali̇yev et al., 2018).

Biomedical Research and Drug Development

- Drug Synthesis and Modification : Masaud et al. (2022) conducted research on the synthesis of ketamine derivatives using Mannich reactions, which illustrates the broader applicability of amines in creating novel pharmaceutical compounds (Masaud et al., 2022).

Safety and Hazards

The safety information for 1-Cyclopropylcyclohexan-1-amine hydrochloride includes several hazard statements such as H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Wirkmechanismus

Target of Action

This compound is a cyclohexane derivative, and its potential targets could be diverse depending on the specific context of its application .

Mode of Action

As an amine, it may interact with various biological targets through mechanisms such as hydrogen bonding, ionic interactions, or van der waals forces .

Biochemical Pathways

Given the compound’s structure, it could potentially interact with a variety of biochemical pathways, depending on its specific targets .

Pharmacokinetics

The compound’s bioavailability would be influenced by these properties, which would in turn affect its pharmacological activity .

Result of Action

The effects would likely depend on the specific biological targets and pathways that the compound interacts with .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 1-Cyclopropylcyclohexan-1-amine hydrochloride . These factors could include pH, temperature, presence of other molecules, and specific characteristics of the biological system in which the compound is acting .

Eigenschaften

IUPAC Name |

1-cyclopropylcyclohexan-1-amine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17N.ClH/c10-9(8-4-5-8)6-2-1-3-7-9;/h8H,1-7,10H2;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZFGOIUWPIYSIE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)(C2CC2)N.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18ClN |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.70 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(2-Ethoxyethyl)-8-(3-methoxyphenyl)-1,7-dimethyl-1,3,5-trihydro-4-imidazolin o[1,2-h]purine-2,4-dione](/img/structure/B2492100.png)

![N-[2-[4-(Furan-2-yl)thiophen-2-yl]-2-hydroxyethyl]-1-methylpyrazole-4-sulfonamide](/img/structure/B2492101.png)

![(2-Methylpentyl)({[1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl})amine dihydrochloride](/img/structure/B2492103.png)

![4-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]cubane-1-carboxylic acid](/img/structure/B2492105.png)

![4-[(4-fluorophenyl)sulfanyl]-1H-pyrazol-5-amine](/img/structure/B2492106.png)

![2-[4-(5-Methylpyrimidin-4-yl)piperazin-1-yl]-[1,3]thiazolo[4,5-c]pyridine](/img/structure/B2492108.png)

![2-[4-(5-Fluoropyrimidin-2-yl)oxypiperidin-1-yl]quinoline](/img/structure/B2492110.png)

![(E)-4-{4-[(3-Methylbutanoyl)amino]anilino}-4-oxo-2-butenoic acid](/img/structure/B2492115.png)

![5-methyl-N~4~-[3-(trifluoromethyl)phenyl]-3,4-isoxazoledicarboxamide](/img/structure/B2492116.png)